Cyclic Arg-Gly-Asp-D-Tyr-Lys
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Overview
Description
Cyclo(RGDyK) trifluoroacetate is a potent and selective inhibitor of the αVβ3 integrin, with an IC50 value of 20 nM . This compound is a cyclic pentapeptide that contains the arginine-glycine-aspartate (RGD) sequence, which is known for its high affinity and selectivity for integrins . Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion, and they play a crucial role in various cellular processes, including cell migration, proliferation, and survival .
Mechanism of Action
Target of Action
Cyclo(RGDyK) primarily targets integrin receptors , particularly the αvβ3 integrin receptor . Integrins are transmembrane heterodimers that play a crucial role in various biological functions, including cell adhesion, signal transduction, and cell migration . The αvβ3 integrin receptor is overexpressed on activated neoplastic endothelium, making it a prominent target for tumor angiogenesis .
Mode of Action
Cyclo(RGDyK) interacts with its targets by acting as a ligand for the αvβ3 integrin receptor . This interaction enhances the direct targeting ability of the compound, leading to changes in the receptor’s function and subsequent alterations in cellular processes .
Biochemical Pathways
The binding of Cyclo(RGDyK) to the αvβ3 integrin receptor affects various biochemical pathways involved in tumor growth, metastasis, and angiogenesis . The exact pathways and their downstream effects are complex and depend on the specific cellular context.
Result of Action
The binding of Cyclo(RGDyK) to the αvβ3 integrin receptor can lead to significant cellular effects. For instance, a Cyclo(RGDyK)-conjugated silicon phthalocyanine demonstrated a significant anti-breast cancer effect . In vitro experiments showed that this compound caused significant apoptosis of tumor cells .
Action Environment
The action, efficacy, and stability of Cyclo(RGDyK) can be influenced by various environmental factors. For example, the heterogeneity of tumors and the permeability of blood vessels within the same tumor may affect the delivery and efficacy of the compound
Biochemical Analysis
Biochemical Properties
Cyclic Arg-Gly-Asp-D-Tyr-Lys interacts with a variety of biomolecules, most notably integrin receptors. The tripeptide Arg-Gly-Asp (RGD) in its structure is recognized by these receptors, leading to enhanced uptake of drugs or photosensitizers attached to the peptide . This interaction is key to the role of this compound in targeted photodynamic therapy .
Cellular Effects
This compound has significant effects on various types of cells, particularly cancer cells. For instance, in triple-negative breast cancer (TNBC) cells, the peptide enhances the accumulation of photosensitizers, thereby reducing the risk of phototoxicity and increasing the efficacy of photodynamic therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with integrin receptors. This binding triggers internalization of the peptide along with any attached drug or photosensitizer, leading to increased cellular uptake . This mechanism is central to the peptide’s role in targeted drug delivery and photodynamic therapy .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. For instance, in studies of TNBC, the peptide was found to cause significant apoptosis of tumor cells
Transport and Distribution
This compound is transported within cells and tissues through its interaction with integrin receptors. This interaction also influences the peptide’s localization and accumulation within cells .
Preparation Methods
The synthesis of Cyclo(RGDyK) trifluoroacetate involves solid-phase peptide synthesis (SPPS), a widely used method for the production of peptides . The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids . After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product . The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid (TFA) during the cleavage step .
Chemical Reactions Analysis
Cyclo(RGDyK) trifluoroacetate primarily undergoes reactions typical of peptides, including hydrolysis and oxidation . Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide bonds . Oxidation reactions can affect the amino acid residues, particularly methionine and cysteine . Common reagents used in these reactions include acids, bases, and oxidizing agents . The major products formed from these reactions are smaller peptide fragments and oxidized amino acids .
Scientific Research Applications
Cyclo(RGDyK) trifluoroacetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study integrin-ligand interactions and to develop integrin-targeted therapies . In biology, it is employed to investigate cell adhesion, migration, and signaling pathways . In medicine, Cyclo(RGDyK) trifluoroacetate is used in the development of anti-cancer therapies, as it can inhibit tumor growth and angiogenesis by blocking αVβ3 integrin . Additionally, it has applications in drug delivery systems, where it is conjugated to nanoparticles or liposomes to target integrin-expressing cells .
Comparison with Similar Compounds
Cyclo(RGDyK) trifluoroacetate is unique in its high affinity and selectivity for the αVβ3 integrin . Similar compounds include Cyclo(RGDfK), Cyclo(RGDyC), and Cyclo(RGDyS), which also contain the RGD sequence and inhibit integrins . Cyclo(RGDyK) trifluoroacetate has been shown to have a higher selectivity for αVβ3 integrin compared to these other compounds . This selectivity makes it a valuable tool for studying αVβ3 integrin-specific processes and developing targeted therapies .
Properties
IUPAC Name |
2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O8.2C2HF3O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;2*3-2(4,5)1(6)7/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);2*(H,6,7)/t17-,18-,19+,20-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDUWKKOPQABPG-TVSMIREGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43F6N9O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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